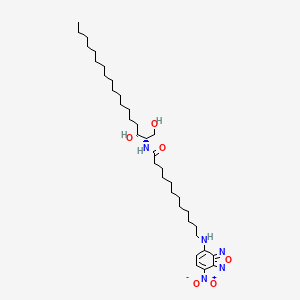

C12-NBD Sphinganine

Descripción

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPDREBSVHTICB-CQTOTRCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347817 | |

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-05-0 | |

| Record name | C-12 NBD-Dihydro-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrolysis of C12-NBD Sphinganine: A Deep Dive into its Enzymatic Mechanism and Cellular Implications

For Immediate Release

This technical guide provides a comprehensive analysis of the hydrolysis of C12-NBD sphinganine (B43673), a fluorescently labeled sphingolipid analog. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core enzymatic mechanisms, presents detailed experimental protocols, and summarizes key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with this process, offering a valuable resource for sphingolipid research.

Introduction: The Significance of Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that play pivotal roles in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] At the heart of sphingolipid metabolism lies ceramide, a central hub that can be metabolized into various other sphingolipids, thereby dictating cell fate.[3][4] The hydrolysis of ceramide and its analogs, such as C12-NBD sphinganine, is a critical regulatory step in this metabolic network. This process is primarily catalyzed by a family of enzymes known as ceramidases, which are classified into acid, neutral, and alkaline types based on their optimal pH.[5][6] Understanding the mechanism of this compound hydrolysis provides a powerful tool to probe the activity of these enzymes and their role in health and disease.

The Enzymatic Machinery: Ceramidases

The hydrolysis of the N-acyl linkage in this compound is predominantly carried out by neutral and alkaline ceramidases.[7] These enzymes cleave the amide bond, releasing a fluorescent C12-NBD fatty acid and a sphinganine backbone. Notably, C12-NBD-labeled substrates are preferentially hydrolyzed by neutral and alkaline ceramidases, exhibiting significantly higher reaction velocities (Vmax) compared to their hydrolysis by acid ceramidase.[2][7]

The Catalytic Mechanism of Neutral Ceramidase

Neutral ceramidases (nCDases) are zinc-dependent metalloenzymes.[1][8] The catalytic mechanism involves the coordination of a zinc ion (Zn2+) within the active site. This zinc ion activates a water molecule, priming it for a nucleophilic attack on the carbonyl carbon of the amide bond in the this compound substrate.[1] Key amino acid residues within the active site, such as histidine, act as a general base to deprotonate the water molecule and subsequently as a general acid to protonate the nitrogen of the leaving group (sphinganine), facilitating the cleavage of the amide bond.[1] The crystal structure of human nCDase reveals a deep, hydrophobic pocket that accommodates the lipid substrate.[9][10]

Quantitative Analysis of Enzyme Kinetics

The interaction between ceramidases and this compound can be quantified by determining the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for characterizing enzyme efficiency and for screening potential inhibitors in drug development.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/System | Reference |

| Neutral Ceramidase | C12-NBD-Ceramide | ~60.1 | Not Specified | Human (recombinant) | [11] |

| Alkaline Ceramidase (ACER3) | NBD-C12-Phytoceramide | 15.48 ± 1.248 | 46.94 ± 0.8976 pmol/min/mg | Human (expressed in yeast) | [12] |

| Acid Ceramidase | N-lauroylsphingosine | 389 - 413 | Not Specified | Human | [11] |

Note: C12-NBD-Ceramide and NBD-C12-Phytoceramide are structurally similar analogs often used to assay ceramidase activity.

Experimental Protocols

Accurate measurement of this compound hydrolysis is fundamental for studying ceramidase activity. Below are detailed methodologies for performing in vitro ceramidase assays.

In Vitro Neutral Ceramidase Activity Assay

This protocol is adapted for the measurement of neutral ceramidase activity using a fluorescent substrate.

Materials:

-

Enzyme source (e.g., cell lysates, purified recombinant enzyme)

-

C12-NBD-sphinganine or C12-NBD-ceramide substrate

-

Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100

-

Reaction Termination Solution: Chloroform:Methanol (1:1, v/v)

-

HPLC system with a fluorescence detector or a TLC plate and imaging system

Procedure:

-

Substrate Preparation: Prepare a working solution of C12-NBD-ceramide in the assay buffer to a final concentration of 20 µM.

-

Enzyme Reaction: In a microcentrifuge tube, combine the enzyme preparation with the substrate solution. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours), ensuring the reaction remains within the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 150 µL of the chloroform:methanol solution. Vortex the mixture vigorously and centrifuge to separate the phases.

-

Analysis:

-

HPLC: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid film in a suitable mobile phase for HPLC analysis. The fluorescent NBD-fatty acid product is separated from the unhydrolyzed substrate on a reverse-phase column and quantified by fluorescence detection.[13]

-

TLC: Spot the concentrated organic phase onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:25% ammonia (B1221849) (14:6:1, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the NBD-fatty acid spot.[14]

-

In Vitro Alkaline Ceramidase (ACER3) Activity Assay

This protocol is specifically for measuring the activity of alkaline ceramidase 3.

Materials:

-

Enzyme Source: Microsomes from cells overexpressing ACER3

-

Substrate: D-ribo-C12-NBD-phytoceramide

-

Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100

-

Reaction Termination Solution: Chloroform:Methanol (2:1, v/v)

-

HPLC system with a fluorescence detector

Procedure:

-

Substrate Preparation: Disperse the D-ribo-C12-NBD-phytoceramide in the assay buffer by sonication to the desired concentration range (e.g., 2.5 to 400 µM for kinetic studies).[12]

-

Enzyme Preparation: Prepare membrane homogenates containing the ceramidase activity.

-

Enzyme Reaction: Combine 0.5 to 2 µg of membrane protein with the substrate solution in a final volume of 100 µL.[15]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[15]

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding an excess of chloroform:methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

-

Analysis by HPLC: Collect the lower organic phase, dry it under nitrogen, and reconstitute for HPLC analysis as described above.[12]

Cellular Context: The Sphingolipid Salvage Pathway and Signaling

The hydrolysis of ceramides (B1148491) by ceramidases is a key component of the sphingolipid salvage pathway.[2][16][17] This pathway recycles sphingosine (B13886), the product of ceramide hydrolysis, for the re-synthesis of ceramides by ceramide synthases.[2] This recycling is crucial for maintaining cellular sphingolipid homeostasis.

The products of this compound hydrolysis, sphinganine and a fatty acid, can enter various metabolic and signaling cascades. Sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (S1P), a potent signaling molecule involved in cell survival and proliferation.[18] The balance between cellular levels of ceramide (pro-apoptotic) and S1P (pro-survival) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[5][18]

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Catalytic Mechanism of Eukaryotic Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Ceramide Recognition and Hydrolysis by Human Neutral Ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Ceramidases in Sphingolipid Metabolism and Human Diseases [mdpi.com]

- 12. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]

- 15. benchchem.com [benchchem.com]

- 16. The sphingolipid salvage pathway in ceramide metabolism and signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

C12-NBD Sphinganine: A Fluorescent Probe for Ceramide Metabolism and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids in cellular signaling, playing critical roles in apoptosis, cell proliferation, and differentiation. The enzymes that synthesize ceramides, ceramide synthases (CerS), are increasingly recognized as important therapeutic targets in various diseases, including cancer and metabolic disorders. The study of CerS activity and the screening for their inhibitors require robust and sensitive assay methods. C12-NBD sphinganine (B43673), a fluorescently labeled analog of the natural ceramide precursor sphinganine, has emerged as a valuable tool for researchers in this field. This technical guide provides a comprehensive overview of C12-NBD sphinganine as a fluorescent substrate for ceramide synthases, detailing its properties, experimental protocols, and applications in drug discovery.

Core Properties of this compound

This compound is a synthetic molecule where the fluorescent nitrobenzoxadiazole (NBD) group is attached to the amino group of a C12 sphinganine backbone. This fluorescent tag allows for the sensitive detection and quantification of the molecule and its metabolic products.

Spectral and Physicochemical Properties

The key characteristics of this compound and its enzymatic product, C12-NBD ceramide, are summarized below.

| Property | This compound | C12-NBD Ceramide |

| Molecular Formula | C₃₆H₆₃N₅O₆ | C₃₆H₆₁N₅O₆ |

| Excitation Maximum (nm) | 333 | Not explicitly found in search results |

| Emission Maximum (nm) | 465 | Not explicitly found in search results |

| Purity | >99% (TLC)[1][2] | >99% (TLC)[1] |

| Storage Temperature | -20°C[1] | -20°C[1] |

| Appearance | Powder[1] | Powder[1] |

Note: The excitation and emission maxima for C12-NBD ceramide are expected to be similar to other NBD-labeled lipids, typically in the range of 460-470 nm for excitation and 530-540 nm for emission in a lipid environment. However, specific values were not found in the provided search results.

Enzymatic Assays Using this compound

This compound is a well-established substrate for ceramide synthases and can also be used to measure ceramidase activity.[3][4] Its fluorescence allows for a more accessible and cost-effective alternative to traditional radioactive or mass spectrometry-based assays.[5][6]

Ceramide Synthase (CerS) Activity Assay

This assay measures the N-acylation of this compound by a specific fatty acyl-CoA, catalyzed by CerS enzymes present in cell or tissue homogenates. The fluorescent product, C12-NBD ceramide, is then separated from the unreacted substrate and quantified.

Kinetic Parameters

Studies have shown that NBD-sphinganine is a reliable substrate for CerS enzymes, exhibiting Michaelis-Menten kinetics similar to its natural counterpart, sphinganine.[5][6]

| CerS Substrate | Fatty Acyl-CoA | Km (µM) |

| NBD-sphinganine | C16:0-CoA | ~1.16 ± 0.36 |

| Sphinganine (natural) | C16:0-CoA | 1.16 ± 0.36[5] |

| NBD-sphinganine | C24:1-CoA | 3.61 ± 1.86[5] |

| Sphinganine (natural) | C24:1-CoA | 3.05 ± 0.81[5] |

Experimental Protocol: Ceramide Synthase Assay

This protocol is a generalized procedure based on methodologies described in the literature.[5][7][8] Optimization may be required for specific cell types or tissue samples.

Materials:

-

Cell or tissue homogenates

-

This compound

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA)[6]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

Defatted bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Solid Phase Extraction (SPE) C18 columns or Thin Layer Chromatography (TLC) plates

-

Fluorescence plate reader or TLC imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate (protein amount to be optimized, typically 10-50 µg), fatty acyl-CoA (e.g., 50 µM), and defatted BSA (e.g., 20 µM) in the assay buffer.

-

Initiate Reaction: Add this compound (e.g., 10 µM) to start the reaction. A typical reaction volume is 20-100 µL.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-120 minutes). The reaction should be linear with respect to time and protein concentration.[7]

-

Stop Reaction & Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.

-

Product Separation:

-

Solid Phase Extraction (SPE): This method offers a rapid and reliable alternative to TLC.[7] The lipid extract is applied to a pre-conditioned C18 SPE column. Unreacted this compound is washed away with a less polar solvent, and the more hydrophobic C12-NBD ceramide product is eluted with a more polar solvent.

-

Thin Layer Chromatography (TLC): The lipid extract is spotted onto a TLC plate and developed in an appropriate solvent system to separate C12-NBD ceramide from this compound.

-

-

Quantification:

-

SPE: The fluorescence of the eluted C12-NBD ceramide is measured using a fluorescence plate reader.

-

TLC: The fluorescent spots on the TLC plate are visualized and quantified using a fluorescent imager.[5]

-

-

Data Analysis: A standard curve of known concentrations of C12-NBD ceramide should be prepared to determine the amount of product formed in the enzymatic reaction.

Signaling Pathways and Applications in Drug Discovery

Ceramide is a key signaling molecule involved in numerous cellular processes. The de novo synthesis of ceramide, which can be monitored using this compound, is a critical pathway in cellular regulation.

De Novo Sphingolipid Biosynthesis Pathway

The synthesis of ceramide begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[9][10] This leads to the formation of sphinganine, which is then acylated by a ceramide synthase to form dihydroceramide. Dihydroceramide is subsequently desaturated to form ceramide.

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow for CerS Inhibition Assay

The ceramide synthase assay using this compound can be readily adapted for high-throughput screening (HTS) of potential CerS inhibitors.

Caption: High-Throughput Screening Workflow for CerS Inhibitors.

Role in Drug Development

The use of this compound in CerS assays provides a valuable platform for the discovery and development of novel therapeutics targeting sphingolipid metabolism.

Caption: Logic Flow of CerS-Targeted Drug Development.

Conclusion

This compound is a versatile and powerful tool for studying ceramide metabolism. Its fluorescent properties enable the development of sensitive, non-radioactive assays for measuring ceramide synthase activity. These assays are readily adaptable for high-throughput screening, making this compound an invaluable reagent for the discovery and characterization of novel modulators of ceramide signaling pathways, with significant potential for the development of new therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction [agris.fao.org]

- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Ceramidáse Activity: An In-depth Technical Guide to Using C12-NBD Sphingolipid Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-(12-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-sphingosine (C12-NBD-ceramide) and related fluorescent sphingolipid analogs for the measurement of ceramidase activity. Ceramidases are critical enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This enzymatic activity is a key regulatory point in the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making ceramidases attractive therapeutic targets in oncology, inflammatory diseases, and rare genetic disorders like Farber disease.

Introduction to Ceramidases and Fluorescent Assays

Ceramidases are classified into three main types based on their optimal pH for activity: acid, neutral, and alkaline ceramidases. Each type exhibits distinct subcellular localization and substrate specificity, playing unique roles in cellular signaling. The measurement of ceramidase activity is crucial for understanding its physiological functions and for the development of specific inhibitors.

Fluorescent assays offer a sensitive, continuous, and high-throughput alternative to traditional radiolabeled methods for measuring ceramidase activity. C12-NBD-ceramide is a widely used fluorescent substrate where the NBD (nitrobenzoxadiazole) fluorophore is attached to the fatty acid chain. Upon hydrolysis by ceramidase, the fluorescent NBD-fatty acid is released, which can be separated from the unreacted substrate and quantified. While the user query specified C12-NBD sphinganine (B43673), it is important to note that the direct substrate for ceramidase is a ceramide analog. C12-NBD sphinganine can serve as a precursor for the synthesis of C12-NBD-ceramide. This guide will focus on assays utilizing C12-NBD-ceramide as the substrate.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for various ceramidases using fluorescent substrates. These values are essential for designing and interpreting enzymatic assays.

Table 1: Kinetic Parameters of Ceramidases with Fluorescent Substrates

| Enzyme Type | Source | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Reference |

| Neutral Ceramidase | Mouse Liver | C12-NBD-ceramide | 22.3 | 29.1 | [1] |

| Neutral Ceramidase (nCDase) | Human (recombinant) | NBD-C12-Ceramide | 33 | kcat = 62 min-1 | [1] |

| Alkaline Ceramidase 3 (ACER3) | Human (overexpressed in yeast) | D-ribo-C12-NBD-phytoceramide | 100.2 ± 0.8976 | 13.5 ± 0.245 | [1] |

| Acid Ceramidase | - | RBM14-C12 | 25.9 | - | [2] |

| Acid Ceramidase | - | RBM1-151 | 7.0 | - | [2] |

Table 2: Recommended Assay Conditions for Different Ceramidases

| Parameter | Acid Ceramidase Assay | Neutral Ceramidase Assay | Alkaline Ceramidase (ACER3) Assay |

| Enzyme Source | Cell lysates (e.g., fibroblasts, lymphoblasts) | Purified enzyme or membrane fractions | Microsomes from cells overexpressing ACER3 |

| Substrate | Fluorogenic ceramide analog (e.g., Rbm14-12) or Bodipy-C12-ceramide | C12-NBD-ceramide | D-ribo-C12-NBD-phytoceramide |

| Substrate Conc. | 20 µM (Rbm14-12) | 20 µM | 2.5 - 400 µM (for kinetics) |

| pH | 4.5 | 7.5 - 8.0 | 9.4 |

| Buffer | 25 mM Sodium Acetate (B1210297) | 25 mM HEPES or 50 mM Tris-HCl | 25 mM Glycine-NaOH |

| Additives | 0.2 M Sucrose (B13894) | 75 mM NaCl, 0.4% Triton X-100 or 2% Sodium Cholate | 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100 |

| Temperature | 37°C | 37°C | 37°C |

| Incubation Time | 3 hours | 1 - 2 hours | 30 minutes |

| Detection Method | Fluorescence microplate reader or HPLC | HPLC or TLC | HPLC or TLC |

Experimental Protocols

This section provides detailed methodologies for performing ceramidase activity assays using fluorescent substrates.

Protocol 1: Acid Ceramidase Activity Assay in Cell Lysates

This protocol is adapted for a 96-well plate format and is suitable for diagnosing Farber disease.[3]

1. Materials:

- Cell Lysate: Cultured cells (fibroblasts or lymphoid cells) washed with PBS and resuspended in 0.2 M sucrose solution, followed by sonication and centrifugation (15,000 x g for 3 min) to collect the supernatant.

- Substrate: 4 mM Rbm14-12 in ethanol.

- Assay Buffer: 25 mM sodium acetate, pH 4.5.

- Stop Solution 1: Methanol (B129727).

- Stop Solution 2: 2.5 mg/mL NaIO₄ in 100 mM glycine/NaOH, pH 10.6 (prepare fresh).

- Instrumentation: Fluorescence microplate reader (λex = 360 nm, λem = 446 nm).

2. Procedure:

- In each well of a 96-well plate, add the following:

- 74.5 µL of 25 mM sodium acetate buffer (pH 4.5).

- 0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM).

- 25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.

- Include negative controls without cell lysate.

- Incubate the plate at 37°C for 3 hours.

- Stop the enzymatic reaction by adding 50 µL of methanol to each well.

- Add 100 µL of freshly prepared 2.5 mg/mL NaIO₄ solution.

- Incubate the plate, protected from light, for 2 hours at room temperature.

- Measure the fluorescence using a microplate reader.

Protocol 2: Neutral Ceramidase Activity Assay using C12-NBD-Ceramide and HPLC

This protocol is suitable for purified or partially purified neutral ceramidase.[4]

1. Materials:

- Enzyme: Purified neutral ceramidase (nCDase).

- Substrate: C12-NBD-ceramide.

- Assay Buffer: 25 mM HEPES (pH 8.0), 75 mM NaCl, 0.4% Triton X-100.

- Reaction Termination/Extraction Solution: Chloroform:Methanol (1:1, v/v).

- HPLC System: Reverse-phase column (e.g., C8) and a fluorescence detector.

- Mobile Phase A: 0.2% formic acid and 1 mM ammonium (B1175870) formate (B1220265) in HPLC-grade water.

- Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in HPLC-grade methanol.

2. Procedure:

- Prepare the reaction mixture in a final volume of 100 µL containing:

- 20 µM C12-NBD-ceramide.

- 1 nM nCDase.

- Assay buffer.

- Incubate at 37°C for 2 hours.

- Stop the reaction and extract lipids by adding an equal volume of chloroform:methanol (1:1).

- Vortex and centrifuge to separate the phases.

- Collect the lower organic phase and dry it under a stream of nitrogen.

- Resuspend the dried lipids in 60 µL of HPLC mobile phase B.

- Inject the sample into the HPLC system.

- Separate the NBD-fatty acid product from the unreacted substrate using a suitable gradient of mobile phases A and B.

- Quantify the fluorescent product by comparing the peak area to a standard curve.

Protocol 3: Alkaline Ceramidase (ACER3) Activity Assay using HPLC or TLC

This protocol is designed for membrane preparations containing overexpressed ACER3.[1]

1. Materials:

- Enzyme Source: Microsomes from cells overexpressing ACER3.

- Substrate: D-ribo-C12-NBD-phytoceramide.

- Assay Buffer: 25 mM Glycine-NaOH (pH 9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.

- Reaction Termination/Extraction Solution: Chloroform:Methanol (2:1, v/v).

- Analysis: HPLC system with a fluorescence detector or TLC plate and a fluorescence scanner.

- TLC Developing Solvent: Chloroform:Methanol:25% Ammonia (14:6:1, v/v/v).

2. Procedure:

- Disperse the D-ribo-C12-NBD-phytoceramide substrate in the assay buffer by sonication.

- In a microcentrifuge tube, combine 0.5 to 2 µg of membrane protein with the substrate solution in a final volume of 100 µL.

- Incubate at 37°C for 30 minutes.

- Stop the reaction by adding an excess of chloroform:methanol (2:1).

- Vortex and centrifuge to separate the phases.

- Collect the lower organic phase.

- For HPLC analysis: Dry the organic phase, reconstitute in a suitable solvent, and analyze as described in Protocol 2.

- For TLC analysis:

- Spot the organic phase onto a silica (B1680970) gel TLC plate.

- Develop the plate in the specified solvent system.

- Dry the plate and visualize the fluorescent spots under UV light.

- Quantify the NBD-fatty acid spot using a TLC scanner (Excitation: 475 nm, Emission: 525 nm).[5]

Visualizations

The following diagrams illustrate key concepts related to ceramidase activity and its measurement.

Caption: Enzymatic hydrolysis of C12-NBD-Ceramide by ceramidase.

Caption: General experimental workflow for a ceramidase activity assay.

Caption: The Ceramide/S1P rheostat signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. A fluorogenic substrate for the detection of lipid amidases in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]

Physical and chemical properties of C12-NBD Sphinganine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of C12-NBD Sphinganine (B43673), a fluorescently labeled sphingolipid analog critical for research in sphingolipid metabolism and cellular trafficking. This document details experimental protocols for its application and visualizes key pathways and workflows to facilitate a deeper understanding of its utility in a research setting.

Core Physical and Chemical Properties

C12-NBD Sphinganine is a vital tool for tracing the metabolic fate of sphinganine within cellular systems. Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group allows for sensitive detection and quantification in a variety of biological assays. The key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C36H63N5O6 | [1][2] |

| Molecular Weight | 661.92 g/mol | [1] |

| CAS Number | 474943-05-0 | [1][2] |

| Appearance | Light yellow to yellow solid | |

| Purity | >99% (TLC) | [2] |

| Fluorescence Excitation | ~460-470 nm | [3][4] |

| Fluorescence Emission | ~525-538 nm | [3][4] |

| Solubility | Soluble in DMSO and ethanol | |

| Storage | -20°C, protected from light | [2] |

| Stability | At least 6 months at -20°C | [2] |

De Novo Sphingolipid Biosynthesis Pathway

This compound serves as a direct substrate for ceramide synthases in the de novo sphingolipid biosynthesis pathway. This pathway is fundamental to the production of all complex sphingolipids. The initial steps of this pathway, where sphinganine is acylated, are depicted below.

Experimental Protocols

Preparation of this compound-BSA Complex for Live-Cell Labeling

For effective delivery into live cells, this compound is typically complexed with fatty acid-free bovine serum albumin (BSA).

Materials:

-

This compound

-

Ethanol

-

Fatty acid-free BSA

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.

-

In a glass test tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a small volume of absolute ethanol.[5]

-

Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in PBS or HBSS/HEPES.[5]

-

While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the desired final concentration (e.g., 100 µM for the complex).[6]

-

The resulting this compound-BSA complex can be stored at -20°C for future use.

Live-Cell Imaging of Sphingolipid Trafficking

This protocol outlines the general steps for visualizing the uptake and trafficking of this compound in live cells, particularly its transport to the Golgi apparatus.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

This compound-BSA complex (from Protocol 3.1)

-

Complete cell culture medium

-

Live-cell imaging microscopy system with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm)[6]

Procedure:

-

Seed cells on a suitable imaging dish and allow them to adhere and reach the desired confluency.

-

Dilute the this compound-BSA complex to a final working concentration (typically 1-5 µM) in pre-warmed complete cell culture medium.[6]

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 10-30 minutes at 37°C to allow for uptake.[6]

-

Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[6]

-

Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

-

Visualize the fluorescently labeled structures using the NBD filter set. The Golgi apparatus is often observed as a brightly stained perinuclear structure.

-

Acquire time-lapse images to monitor the dynamic trafficking of the probe through the secretory pathway.

In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthases (CerS) by quantifying the conversion of this compound to C12-NBD Dihydroceramide.

Materials:

-

Cell or tissue homogenates containing ceramide synthases

-

This compound

-

Fatty acyl-CoA (e.g., Palmitoyl-CoA)

-

Defatted BSA

-

Reaction buffer

-

Chloroform/Methanol solution

-

Thin-Layer Chromatography (TLC) plates and developing solvent

-

Fluorescence imager

Procedure:

-

Prepare cell or tissue homogenates.

-

Set up the reaction mixture containing the homogenate, this compound (e.g., 10-15 µM), fatty acyl-CoA (e.g., 50 µM), and defatted BSA (e.g., 20 µM) in a suitable reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-120 minutes).

-

Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform/methanol.

-

Spot the resuspended lipids onto a TLC plate and develop using an appropriate solvent system.

-

Visualize the separated NBD-labeled lipids (substrate and product) using a fluorescence imager.

-

Quantify the fluorescence intensity of the C12-NBD Dihydroceramide spot to determine the enzyme activity.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

Workflow for Live-Cell Imaging

Workflow for Ceramide Synthase Assay

References

C12-NBD Sphinganine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of C12-NBD Sphinganine, a key fluorescent substrate for the measurement of ceramidase activity. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, its central role in sphingolipid signaling pathways, and detailed experimental protocols for its use.

Core Compound Data

This compound, chemically known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine, is a vital tool for probing the activity of neutral and alkaline ceramidases.[1][2] Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol) group allows for sensitive detection and quantification of ceramidase activity.

| Property | Value | Source(s) |

| CAS Number | 474943-05-0 | [3][4][5][6] |

| Molecular Weight | 661.92 g/mol | [7][8][9][10] |

| Molecular Formula | C₃₆H₆₃N₅O₆ | [3][5][6][7] |

| Appearance | Light yellow to yellow solid | [9] |

| Purity | >99% (by TLC or HPLC) | [3][5][9] |

| Storage | -20°C, protected from light and moisture | [3][9] |

The Role of this compound in Elucidating Sphingolipid Signaling

This compound serves as a substrate for ceramidases, enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[3][8] This reaction is a critical control point in the sphingolipid metabolic network, which governs a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[3][7]

The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), dictates cell fate.[7][11] By enabling the measurement of ceramidase activity, this compound allows researchers to investigate the intricate signaling cascades regulated by these bioactive sphingolipids. There are five known human ceramidases: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3), each with distinct subcellular localizations and roles in health and disease.[3][10][11]

Experimental Protocols Utilizing this compound

The following are generalized protocols for measuring ceramidase activity using this compound. It is crucial to optimize these protocols for specific experimental conditions.

In Vitro Neutral/Alkaline Ceramidase Activity Assay

This protocol is adapted for the measurement of neutral or alkaline ceramidase activity from cell lysates or purified enzyme preparations.

Materials:

-

Enzyme source (cell lysate, tissue homogenate, or purified ceramidase)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5 (for neutral ceramidase) or pH 8.5 (for alkaline ceramidase), containing a detergent such as 0.5% (w/v) Triton X-100 or 2% (w/v) sodium cholate.[12]

-

Reaction termination solution: Chloroform/Methanol (2:1, v/v)

-

Instrumentation: HPLC with a fluorescence detector or a TLC plate scanner.

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).

-

Enzyme Reaction: In a microcentrifuge tube, combine the enzyme preparation with the substrate solution. The final reaction volume should be standardized (e.g., 100 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding an excess of chloroform/methanol (2:1, v/v).[12] Vortex the mixture vigorously and centrifuge to separate the phases.

-

Analysis: Carefully collect the lower organic phase. Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for analysis by HPLC or TLC.

-

HPLC: Separate the fluorescent product (NBD-C12-fatty acid) from the unreacted substrate using a reverse-phase HPLC column. Detect the product using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., excitation ~475 nm, emission ~525 nm).[12]

-

TLC: Apply the extracted lipids to a TLC plate and develop with a suitable solvent system (e.g., chloroform/methanol/25% ammonia, 14:6:1, v/v/v).[12] Visualize the fluorescent spots under UV light and quantify using a TLC scanner.

-

-

Quantification: Determine the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve generated with known amounts of NBD-C12-fatty acid.

Concluding Remarks

This compound is an indispensable tool for the study of sphingolipid metabolism and signaling. Its use in robust and sensitive ceramidase assays provides a window into the complex regulatory networks that govern cellular function. The methodologies and data presented in this guide are intended to support the research community in advancing our understanding of the critical roles of ceramidases in health and disease, and to aid in the development of novel therapeutic strategies targeting these enzymes.

References

- 1. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 5. Functional profiling and visualization of the sphingolipid metabolic network in vivo | EMBO Reports [link.springer.com]

- 6. benchchem.com [benchchem.com]

- 7. Ceramidases: regulators of cellular responses mediated by ceramide, sphingosine, and sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database [jcggdb.jp]

C12-NBD Sphinganine: A Fluorescent Probe for Interrogating Sphingolipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell-cell communication.[1][2] Ceramide, the central hub of sphingolipid metabolism, is generated through several pathways, including the de novo synthesis pathway.[2][3] Understanding the dynamics of this pathway is crucial for research into various diseases, from cancer to neurodegenerative disorders. Fluorescent lipid analogs have become indispensable tools for visualizing and quantifying metabolic flux and intracellular trafficking.[4][5][6]

This guide focuses on C12-NBD sphinganine (B43673), a fluorescently-labeled analog of sphinganine (also known as dihydrosphingosine), the precursor to ceramide in the de novo pathway.[7][8] Its utility lies in its ability to act as a substrate for ceramide synthases (CerS), allowing for the direct measurement of enzyme activity and the tracking of its subsequent metabolic conversion into complex sphingolipids.[7][9] The attached nitrobenzoxadiazole (NBD) group provides a fluorescent signal for detection and quantification.[1]

Principle of Action and Metabolic Fate

C12-NBD sphinganine is a cell-permeable molecule that mimics the natural substrate sphinganine. Upon entering the cell, it is primarily utilized by a family of six ceramide synthases (CerS1-6) located in the endoplasmic reticulum (ER).[2][7] Each CerS enzyme acylates the sphinganine backbone with a fatty acyl-CoA of a specific chain length to form N-acylsphinganine, also known as dihydroceramide (B1258172).[3][9] The use of this compound thus yields C12-NBD dihydroceramide. This product can then be acted upon by dihydroceramide desaturase to form C12-NBD ceramide, which is subsequently transported from the ER to the Golgi apparatus.[1][10] In the Golgi, it serves as a substrate for enzymes like glucosylceramide synthase (GCS) and sphingomyelin (B164518) synthase (SMS), leading to the formation of fluorescent glucosylceramide and sphingomyelin, respectively.[1]

This metabolic journey allows researchers to monitor multiple steps of the sphingolipid pathway, from the initial synthesis of ceramide to the production of more complex downstream metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 3. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 7. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBD Sphinganine 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]

- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Intracellular Journey of C12-NBD Sphinganine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular fate of C12-NBD sphinganine (B43673), a fluorescent analog of the sphingolipid precursor sphinganine. Understanding the trafficking and metabolism of this probe is critical for elucidating the complex roles of sphingolipids in cellular processes, from signaling to membrane architecture. This document details the experimental protocols for its use in live cells, presents quantitative data on its distribution and conversion, and visualizes the key cellular pathways involved.

Introduction to C12-NBD Sphinganine

This compound is a vital tool in lipid research. It consists of a sphinganine backbone, a key precursor in the de novo synthesis of sphingolipids, attached to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain. This fluorescent tag allows for the real-time visualization of its uptake, transport, and metabolism within living cells using fluorescence microscopy. Its structural similarity to endogenous sphinganine enables it to be processed by the cellular machinery involved in sphingolipid metabolism, providing a dynamic window into these pathways.

Data Presentation: Intracellular Distribution and Metabolism

The intracellular journey of this compound is characterized by its rapid uptake and subsequent transport through the secretory pathway, where it is metabolized into more complex sphingolipids. The following tables summarize the expected quantitative distribution and metabolic conversion of this compound in a typical mammalian cell line over time, based on studies of NBD-labeled sphingolipid analogs.

Table 1: Time-Dependent Intracellular Distribution of this compound Fluorescence

| Time Point | Plasma Membrane (%) | Endoplasmic Reticulum (ER) (%) | Golgi Apparatus (%) | Other (Cytosol, Endosomes) (%) |

| 0-5 min | 60 | 25 | 10 | 5 |

| 15 min | 30 | 40 | 25 | 5 |

| 30 min | 15 | 25 | 50 | 10 |

| 60 min | 10 | 15 | 60 | 15 |

| 120 min | <5 | <10 | 65 | >20 |

Note: Percentages are representative estimates of fluorescence intensity distribution and can vary depending on cell type and experimental conditions.

Table 2: Metabolic Conversion of this compound Over Time

| Time Point | This compound (%) | C12-NBD Ceramide (%) | C12-NBD Sphingomyelin (%) | C12-NBD Glucosylceramide (%) |

| 0-5 min | >95 | <5 | 0 | 0 |

| 15 min | 80 | 15 | <5 | <1 |

| 30 min | 60 | 30 | 8 | 2 |

| 60 min | 35 | 45 | 15 | 5 |

| 120 min | <20 | 50 | 20 | 10 |

Note: Percentages are based on the relative abundance of the fluorescent lipid species as would be determined by techniques such as HPLC. Actual conversion rates can vary.

Experimental Protocols

Live-Cell Labeling with this compound

This protocol details the steps for labeling live adherent mammalian cells with this compound for fluorescence microscopy.

Materials:

-

This compound (stock solution in ethanol (B145695) or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Preparation of this compound-BSA Complex: a. In a sterile microfuge tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of absolute ethanol. c. In a separate tube, prepare a solution of fatty acid-free BSA in HBSS (e.g., 0.34 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve the final desired concentration (typically 1-5 µM). This complexing step is crucial for efficient delivery of the lipid to the cells.

-

Cell Labeling: a. Grow cells to a suitable confluency (e.g., 70-80%) on glass-bottom dishes or coverslips. b. Wash the cells twice with pre-warmed HBSS. c. Remove the HBSS and add the this compound-BSA complex solution to the cells. d. Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing and Imaging: a. After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium. b. Add fresh, pre-warmed imaging medium to the cells. c. Proceed with live-cell imaging on a fluorescence microscope equipped for detecting NBD fluorescence.

Fluorescence Microscopy and Image Analysis

Microscopy Settings:

-

Excitation Wavelength: 460-488 nm.[1]

-

Emission Wavelength: 525-540 nm.[1]

-

Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

-

Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals (e.g., every 5-15 minutes) over a period of up to 2 hours. Minimize phototoxicity by using the lowest possible laser power and exposure times.

Quantitative Image Analysis using ImageJ/FIJI:

This protocol provides a basic workflow for quantifying the fluorescence intensity of this compound and its metabolites in different cellular compartments.[2][3][4]

-

Image Acquisition: Acquire images with consistent settings for all time points and experimental conditions.

-

Region of Interest (ROI) Selection: a. Open the image series in ImageJ/FIJI. b. Use the freehand selection tool to draw ROIs around the organelles of interest (e.g., ER, Golgi) and the whole cell. Co-localization with specific organelle markers (e.g., fluorescently tagged proteins for the ER or Golgi) is recommended for accurate ROI definition.

-

Measurement: a. Go to Analyze > Set Measurements and select "Area," "Integrated Density," and "Mean Gray Value." b. For each ROI, go to Analyze > Measure to obtain the fluorescence data. c. Select a background region with no cells and measure its mean gray value.

-

Calculation of Corrected Total Cell Fluorescence (CTCF): a. CTCF = Integrated Density - (Area of selected ROI × Mean fluorescence of background).[4] b. This correction helps to account for background noise.

-

Data Analysis: a. Calculate the percentage of total cell fluorescence within each organelle at different time points to determine the intracellular distribution. b. Plot the fluorescence intensity changes over time to analyze the kinetics of uptake and trafficking.

Biochemical Analysis of this compound Metabolism

This protocol outlines the extraction and analysis of lipids to quantify the conversion of this compound to its metabolites.

Materials:

-

Cells labeled with this compound

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Lipid Extraction: a. After labeling and incubation, wash the cells with ice-cold PBS. b. Scrape the cells in methanol and transfer to a glass tube. c. Add chloroform to achieve a chloroform:methanol ratio of 2:1. d. Vortex thoroughly and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen gas.

-

HPLC Analysis: a. Reconstitute the dried lipids in a suitable solvent for HPLC (e.g., methanol/chloroform). b. Inject the sample into an HPLC system equipped with a C18 reverse-phase column. c. Use a mobile phase gradient (e.g., methanol/water) to separate the different NBD-labeled sphingolipids. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the amount of each lipid species by integrating the peak areas and comparing them to known standards.

Visualization of Cellular Pathways

Intracellular Trafficking and Metabolism of this compound

The following diagram illustrates the uptake, transport, and metabolic conversion of this compound within a live cell.

Caption: Intracellular trafficking and metabolism of this compound.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.

Caption: Experimental workflow for live-cell imaging of this compound.

Sphingolipid-Mediated Signaling Pathways

Sphinganine and its metabolic products, ceramide and sphingosine-1-phosphate (S1P), are key signaling molecules involved in regulating cell fate, particularly apoptosis and survival.

Caption: Key sphingolipid signaling pathways in cell fate determination.

Conclusion

This compound is a powerful tool for investigating the dynamic processes of sphingolipid metabolism and trafficking in living cells. By employing the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this fluorescent probe to gain valuable insights into the fundamental roles of sphingolipids in health and disease. The quantitative data and pathway visualizations provided serve as a foundational resource for designing and interpreting experiments in this exciting field of research.

References

C12-NBD Sphinganine: A Fluorescent Precursor for Elucidating Sphingolipid Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including cell growth, differentiation, senescence, and apoptosis. The intricate network of sphingolipid metabolism and its role in signaling pathways has become a focal point for research in various fields, from fundamental cell biology to drug discovery. Fluorescently labeled lipid analogs are indispensable tools for visualizing and quantifying the dynamics of these molecules in living cells. Among these, N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine (C12-NBD sphinganine) has emerged as a valuable precursor for the synthesis of a variety of fluorescent sphingolipids, enabling the real-time investigation of their metabolism, trafficking, and role in signaling cascades.

This technical guide provides a comprehensive overview of the application of C12-NBD sphinganine (B43673) as a fluorescent precursor. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their studies. The guide details the metabolic fate of this compound, presents its key quantitative properties, provides detailed experimental protocols for its use, and illustrates the signaling pathways it helps to unravel.

Core Principles: The Metabolic Journey of this compound

This compound is a synthetic analog of sphinganine, a key intermediate in the de novo synthesis of sphingolipids. The molecule consists of a sphinganine backbone N-acylated with a 12-carbon fatty acid that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group.[1] This fluorescent tag allows for the sensitive detection and visualization of the molecule and its downstream metabolites using fluorescence microscopy and other fluorescence-based techniques.

Once introduced to living cells, this compound is processed by the cellular machinery involved in sphingolipid metabolism. The primary metabolic conversion is the N-acylation of the sphinganine backbone by ceramide synthases (CerS) to form C12-NBD ceramide (dihydroceramide).[2][3] This newly synthesized fluorescent ceramide then serves as a substrate for further enzymatic modifications, primarily within the Golgi apparatus, leading to the formation of more complex fluorescent sphingolipids such as C12-NBD sphingomyelin (B164518) and C12-NBD glucosylceramide.[4][5] By tracking the appearance and localization of these fluorescent products, researchers can gain insights into the activity of key enzymes in the sphingolipid metabolic pathway and the intracellular trafficking routes of these lipids.

Quantitative Data Summary

The effective use of this compound and its fluorescent derivatives relies on a clear understanding of their quantitative properties. The following tables summarize the key physical, chemical, and spectral characteristics of this compound and its major metabolic products.

Table 1: Physicochemical and Spectral Properties of this compound and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | C₃₆H₆₃N₅O₆ | 661.92 | ~465 | ~535 | Not widely reported | Not widely reported |

| C12-NBD Ceramide | C₃₆H₆₁N₅O₆ | 659.90 | 460 | 538 | Not widely reported | Not widely reported |

| C12-NBD Sphingomyelin | C₄₁H₇₃N₆O₉P | 825.03 | ~465 | ~535 | Not widely reported | Not widely reported |

| C12-NBD Glucosylceramide | C₄₂H₇₁N₅O₁₁ | 822.04 | ~465 | ~535 | Not widely reported | Not widely reported |

Note: The exact spectral properties of NBD-labeled lipids can be influenced by the solvent environment.

Table 2: Kinetic Parameters of Enzymes Metabolizing NBD-Labeled Sphingolipid Precursors

| Enzyme | Substrate | Kₘ (µM) | Cell/System |

| Ceramide Synthase (CerS) | NBD-sphinganine | 1-4 | HEK293 cell extracts |

| Neutral Ceramidase | C12-NBD-ceramide | 22 | B16 melanoma cells |

| Acid Ceramidase | C12-NBD-ceramide | 59 | B16 melanoma cells |

| Alkaline Ceramidase | C12-NBD-ceramide | 111 | B16 melanoma cells |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in key cellular applications.

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol allows for the direct measurement of ceramide synthase activity in cell or tissue homogenates using this compound as a substrate.[2][6]

Materials:

-

Cell or tissue homogenates

-

This compound (stock solution in ethanol (B145695) or DMSO)

-

Fatty acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA; stock solution in water)

-

Defatted Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂)

-

Methanol/chloroform (2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:2M NH₄OH, 40:10:1, v/v/v)

-

Fluorescence imager

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Reaction buffer

-

Cell/tissue homogenate (e.g., 10-50 µg protein)

-

Defatted BSA (final concentration ~20 µM)

-

Fatty acyl-CoA (final concentration ~50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 10-20 µM.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding ice-cold methanol/chloroform (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Collect the lower organic phase and dry it under a stream of nitrogen gas.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (9:1, v/v).

-

Spot the extract onto a TLC plate alongside a C12-NBD ceramide standard.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize and quantify the fluorescent C12-NBD ceramide product using a fluorescence imager.

Protocol 2: Live-Cell Imaging of Sphingolipid Metabolism and Trafficking

This protocol outlines the procedure for introducing this compound into living cells and visualizing the subsequent synthesis and trafficking of its fluorescent metabolites.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound (stock solution in ethanol or DMSO)

-

Defatted BSA

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460-480 nm, Emission ~520-550 nm) and environmental control (37°C, 5% CO₂)

Procedure:

-

Preparation of this compound-BSA complex:

-

In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen.

-

Resuspend the dried lipid in a small volume of absolute ethanol.

-

Add the ethanolic solution to a solution of defatted BSA in HBSS (e.g., 0.34 mg/mL) while vortexing to create a final complex with the desired this compound concentration (typically 5-10 µM).

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with the this compound-BSA complex in HBSS at 37°C for 15-30 minutes. This allows for the uptake and initial metabolic conversion of the precursor.

-

-

Chase Period:

-

Wash the cells three times with pre-warmed HBSS to remove excess probe.

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Incubate the cells at 37°C for various time points (e.g., 30 minutes, 1 hour, 2 hours) to allow for the trafficking and further metabolism of the fluorescent sphingolipids.

-

-

Live-Cell Imaging:

-

At each time point, wash the cells with HBSS and mount them on the fluorescence microscope.

-

Acquire images using the NBD filter set. The initial labeling will likely show diffuse cytoplasmic and endoplasmic reticulum (ER) fluorescence. Over time, a distinct staining of the Golgi apparatus will become apparent as C12-NBD ceramide is synthesized and accumulates there. Subsequently, fluorescent signals may appear at the plasma membrane as C12-NBD sphingomyelin and glucosylceramide are transported.

-

Protocol 3: Quantification of this compound Metabolites by HPLC

This protocol provides a method for the separation and quantification of this compound and its fluorescent metabolites from cell extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell pellets from labeled cells (from Protocol 2)

-

Solvents for lipid extraction (e.g., methanol, chloroform, water)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., methanol, water, with additives like formic acid or ammonium (B1175870) formate)

-

Fluorescent sphingolipid standards (this compound, C12-NBD ceramide, C12-NBD sphingomyelin, C12-NBD glucosylceramide)

Procedure:

-

Lipid Extraction:

-

Perform a Bligh-Dyer or similar lipid extraction on the cell pellets.

-

Collect the organic phase and dry it under nitrogen.

-

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the lipids using a gradient of mobile phase solvents designed to separate the different sphingolipid species.

-

Detect the fluorescent lipids using the fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.

-

-

Quantification:

-

Identify the peaks corresponding to this compound and its metabolites by comparing their retention times to those of the injected standards.

-

Quantify the amount of each lipid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the fluorescent standards.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic fate of this compound in the cell.

Caption: General experimental workflow for cellular studies.

Caption: Ceramide-mediated apoptosis signaling pathway.

Conclusion

This compound is a powerful and versatile tool for the investigation of sphingolipid metabolism and its role in cellular signaling. Its ability to serve as a metabolic precursor for a range of fluorescent sphingolipids allows for the dynamic visualization and quantification of these molecules in living cells. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex biology of sphingolipids. As our understanding of the intricate roles of these lipids in health and disease continues to grow, the application of fluorescent probes like this compound will undoubtedly play a crucial role in future discoveries and the development of novel therapeutic strategies.

References

- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical studies of low-symmetry Sm(iii) and Tb(iii) complexes reveal remarkable quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipid metabolic flow controls phosphoinositide turnover at the trans‐Golgi network | The EMBO Journal [link.springer.com]

- 6. In Vivo Imaging Reveals Dissociation between Caspase Activation and Acute Neuronal Death in Tangle-Bearing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Light and Lipids: An In-depth Technical Guide to the Fluorescence of NBD-Labeled Lipids

For Researchers, Scientists, and Drug Development Professionals

The intricate ballet of lipids within cellular membranes governs a vast array of biological processes, from signal transduction to membrane trafficking. To unravel these complex choreographies, scientists rely on fluorescent probes that can illuminate the behavior of individual lipid molecules. Among the most versatile and widely used of these molecular reporters is the nitrobenzoxadiazole (NBD) group. This in-depth technical guide explores the core principles of NBD-labeled lipid fluorescence, providing researchers with the foundational knowledge to effectively harness these powerful tools for their investigations.

Core Principles of NBD Fluorescence

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is a small, environmentally sensitive dye that exhibits dramatic changes in its fluorescent properties based on the polarity of its surrounding environment.[1][2] This sensitivity is the cornerstone of its utility in membrane biology. In aqueous, polar environments, NBD is only weakly fluorescent.[1][2] However, upon partitioning into the hydrophobic interior of a lipid bilayer, its fluorescence quantum yield increases significantly, resulting in bright fluorescence in the visible spectrum.[1][2]

The photophysical properties of NBD are highly attuned to its immediate microenvironment, including the polarity, pH, and hydration of the surrounding lipid matrix.[1][3] This makes NBD-labeled lipids exquisite reporters of local membrane characteristics.

Environmental Sensitivity and Solvatochromism

The fluorescence emission spectrum of NBD is subject to solvatochromism, meaning its emission maximum shifts depending on the polarity of the solvent. This property allows researchers to probe the local polarity of the lipid environment. For instance, the emission maximum of NBD-labeled lipids will be blue-shifted (shifted to shorter wavelengths) in more hydrophobic environments and red-shifted (shifted to longer wavelengths) in more polar, hydrated regions of the membrane.[4]

The orientation of the NBD fluorophore within the membrane also plays a critical role in its fluorescence lifetime. Studies have shown a correlation between the orientation of the NBD nitro group and its fluorescence lifetime, with a longer lifetime observed when the nitro group is oriented towards the hydrophobic core of the bilayer.[5]

Quantitative Fluorescence Properties of NBD-Labeled Lipids

The following tables summarize key quantitative data for commonly used NBD-labeled lipids, providing a comparative reference for experimental design.

Table 1: Spectral Properties of NBD-Labeled Lipids

| NBD-Labeled Lipid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Environment | Reference |

| NBD-PE | ~465 | ~536 | Methanol | [6] |

| NBD-PC | ~470 | ~539 | DPPC Vesicles | [7] |

| NBD-PS | ~470 | ~530-540 | DOPC Vesicles | [8] |

| 25-NBD-Cholesterol | ~470 | ~538 | DPPC Vesicles | [1] |

| NBD C6-Ceramide | ~466 | ~536 | Methanol | [9] |

| NBD-Serotonin Analog | ~470 | ~530 | Aqueous Buffer | [2] |

Table 2: Fluorescence Lifetimes of NBD-Labeled Lipids

| NBD-Labeled Lipid | Fluorescence Lifetime (τ, ns) | Environment | Reference |

| 22-NBD-cholesterol | τ₁ ≈ 2.14, τ₂ ≈ 6.96 | PBMC membranes (at 522 nm) | [10] |

| 22-NBD-cholesterol | τ₁ ≈ 2.61, τ₂ ≈ 8.52 | PBMC membranes (at 539 nm) | [10] |

| NBD-PE | Biexponential decay | SDS Micelles | [11] |

Key Experimental Applications and Protocols

NBD-labeled lipids are employed in a wide range of experimental techniques to investigate membrane structure and dynamics.

Monitoring Lipid Trafficking and Internalization

A primary application of NBD-labeled lipids is to trace their movement and fate within living cells. These fluorescent analogs can be introduced to the outer leaflet of the plasma membrane, and their subsequent internalization and distribution to various organelles can be monitored by fluorescence microscopy.[12][13]

Experimental Workflow: NBD-Lipid Uptake Assay

Caption: Workflow for a typical NBD-lipid uptake and trafficking experiment.

Detailed Protocol: NBD-Lipid Uptake by Flow Cytometry [12]

-

Cell Preparation: Culture mammalian cells to a confluency of 70-80%. Harvest the cells using trypsin-EDTA and wash them with a suitable buffer (e.g., HBSS). Resuspend the cells to a final concentration of approximately 10⁶ cells/mL in TBSS buffer.

-

Inhibitor Treatment: To prevent metabolic conversion of the NBD-lipids, pre-incubate the cell suspension with phospholipase inhibitors such as PMSF (1 mM) and OBAA (5 µM) for 10 minutes at 20°C. Performing the assay at or below 20°C also helps to suppress endocytosis.

-

NBD-Lipid Preparation: Shortly before use, resuspend the desired NBD-lipid in DMSO.

-

Labeling: Add the cell suspension to glass tubes containing the NBD-lipid stock solution and gently vortex. Incubate for various time points.

-

Back-Extraction: To distinguish between internalized and plasma membrane-bound NBD-lipids, a back-extraction step is performed. At each time point, an aliquot of the cell suspension is transferred to a tube containing a solution of bovine serum albumin (BSA), typically around 4.6% (w/v). BSA efficiently removes NBD-lipids from the outer leaflet of the plasma membrane.

-

Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The fluorescence intensity of the BSA-treated samples represents the internalized pool of NBD-lipids. Propidium iodide can be used to exclude dead cells from the analysis.

-

Data Analysis: The rate of lipid internalization can be determined by plotting the mean fluorescence intensity of the BSA-treated cells over time.

Fluorescence Quenching Assays

Fluorescence quenching experiments are used to determine the accessibility of the NBD fluorophore to quenching agents, providing information about its location and environment within the membrane. Common quenching agents include aqueous quenchers like Co²⁺ and lipid-soluble quenchers with nitroxide moieties.[4][14]

Principle of Fluorescence Quenching

Caption: Schematic of fluorescence quenching of an excited NBD molecule.

Detailed Protocol: Dithionite (B78146) Quenching Assay to Determine Transbilayer Lipid Distribution [15]

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing the NBD-labeled lipid of interest (e.g., NBD-PE) at a low concentration (e.g., 0.5 mol%).

-

Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the vesicle suspension using a fluorometer with excitation and emission wavelengths appropriate for NBD (e.g., λex = 470 nm, λem = 530 nm).

-

Addition of Dithionite: Add a freshly prepared solution of sodium dithionite to the vesicle suspension. Dithionite is a membrane-impermeant reducing agent that chemically modifies and quenches the fluorescence of NBD molecules in the outer leaflet of the vesicle bilayer.

-

Final Fluorescence Measurement: After the quenching reaction has gone to completion (typically a few minutes), measure the final fluorescence intensity (F_f).

-

Determination of Asymmetry: The percentage of NBD-lipid in the outer leaflet can be calculated as: % Outer Leaflet = [(F₀ - F_f) / F₀] * 100.

Fluorescence Resonance Energy Transfer (FRET) Assays

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor fluorescence. NBD is commonly used as a FRET donor, often paired with a rhodamine-labeled lipid as the acceptor.[16] FRET assays are powerful tools for studying membrane fusion and lipid-protein interactions.

Signaling Pathway: FRET-Based Membrane Fusion Assay

Caption: Principle of a FRET-based assay to monitor membrane fusion.

Detailed Protocol: NBD-Rhodamine Lipid Mixing Assay [16]

-

Vesicle Preparation: Prepare two populations of vesicles. The "labeled" vesicles contain both a FRET donor (e.g., NBD-PE) and a FRET acceptor (e.g., N-Rh-PE) at a concentration that allows for efficient FRET. The "unlabeled" vesicles do not contain any fluorophores.

-

Mixing: Mix the labeled and unlabeled vesicle populations in a cuvette.

-

Baseline Measurement: Record the initial fluorescence emission spectrum by exciting the NBD donor (e.g., at 470 nm) and measuring the emission of both the NBD (around 530 nm) and the rhodamine acceptor (around 585 nm). The initial high rhodamine emission indicates efficient FRET.

-

Induction of Fusion: Initiate membrane fusion by adding a fusogenic agent (e.g., Ca²⁺ for certain lipid compositions, or a specific protein).

-

Monitoring FRET Changes: Continuously monitor the fluorescence emission spectrum. As the labeled and unlabeled vesicles fuse, the fluorescent lipids will diffuse into a larger membrane area, increasing the average distance between the NBD donors and rhodamine acceptors. This leads to a decrease in FRET, observed as a decrease in rhodamine emission and a concomitant increase in NBD emission.

-

Data Analysis: The extent of fusion can be quantified by the change in the FRET efficiency over time.

Conclusion

NBD-labeled lipids are indispensable tools in membrane biology, offering a window into the dynamic world of cellular lipids. Their environmental sensitivity, coupled with their utility in a variety of fluorescence-based assays, provides researchers with a powerful arsenal (B13267) to investigate membrane structure, lipid trafficking, and the intricate molecular interactions that underpin cellular function. A thorough understanding of the photophysical properties and experimental considerations outlined in this guide will enable researchers to design and execute robust experiments, ultimately leading to a deeper understanding of the vital roles that lipids play in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]